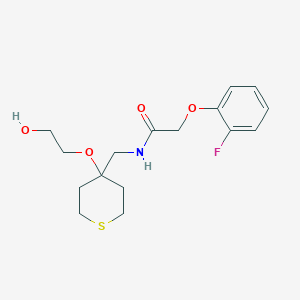

![molecular formula C12H6ClF3N4OS B2936895 5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide CAS No. 2034449-19-7](/img/structure/B2936895.png)

5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

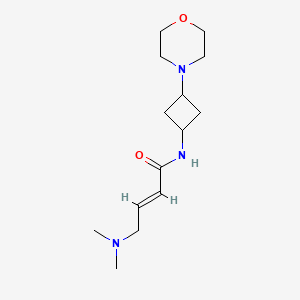

The compound “5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide” is a member of the pyrazolo[1,5-a]pyrimidine family . These compounds are known for their significant impact in medicinal chemistry and material science due to their photophysical properties . They have been used in the synthesis of novel CDK2 inhibitors, which are appealing targets for cancer treatment .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves various pathways for preparation and post-functionalization . A family of these compounds was synthesized using a two-step synthesis sequence starting from the appropriate methyl ketone . The synthetic route of the target compounds involved using 5-chloro-3-nitropyrazolo[1,5-a]pyrimidine as the starting material .Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, reduction, and acylation . The reactions improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their structural variants . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .Scientific Research Applications

Anticancer Activity

Thiophene-2-carboxamide derivatives have been synthesized and studied for their anticancer activity. In silico docking studies have been conducted to understand their potential interactions with cancer targets .

Pharmacological Applications

Thiophene derivatives are widely used as building blocks in drug design due to their diverse pharmacological applications. They are known to form reactive metabolites that can lead to the development of new drug molecules .

Synthesis Strategies

Recent strategies in the synthesis of thiophene derivatives include condensation reactions under basic conditions, such as Fiesselmann synthesis, which generates 3-hydroxy-2-thiophene carboxylic derivatives .

Antioxidant Activity

Some thiophene-2-carboxamide derivatives have shown increased antioxidant activity, comparable to reference antioxidants like ascorbic acid. This makes them interesting candidates for further research in oxidative stress-related conditions .

Antimicrobial Agent

Thiophene derivatives have been proven to show high antimicrobial activity against various microbial infections. Different approaches have been made to discover the most active thiophene derivatives as antimicrobial agents .

Mechanism of Action

Target of Action

Similar compounds with a trifluoromethyl group have been found to exhibit improved drug potency towards enzymes such as reverse transcriptase .

Mode of Action

It is known that molecules with a -cf3 group, when attached to a tertiary stereogenic center in a hetero aliphatic ring, can exhibit improved drug potency towards enzyme inhibition by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been found to affect various pathways, leading to diverse pharmacological activities .

Pharmacokinetics

The trifluoromethyl group in similar compounds has been found to significantly affect pharmaceutical growth .

Result of Action

Similar compounds have been found to exhibit numerous pharmacological activities .

Action Environment

Storage conditions for similar compounds suggest that they should be kept in a dark place, sealed in dry conditions, and stored in a freezer under -20°c .

Future Directions

The future directions for research on these compounds could involve the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Further investigations could also focus on the potential applications of these compounds in material science due to their significant photophysical properties .

properties

IUPAC Name |

5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3N4OS/c13-9-2-1-7(22-9)11(21)18-6-4-17-10-3-8(12(14,15)16)19-20(10)5-6/h1-5H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLCXQMUUJRKAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanamine](/img/structure/B2936812.png)

![(E)-1-(4-Chlorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one](/img/structure/B2936813.png)

![N-benzyl-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2936826.png)

![Methyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2936827.png)

![N-(4-ethylphenyl)-2-[(3-{2-[2-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]ethyl}-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2936833.png)

![1-(benzylthio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2936835.png)